![molecular formula C10H18Cl4 B1461744 5,5,6,6-Tetrachlorodecane CAS No. 91087-09-1](/img/structure/B1461744.png)
5,5,6,6-Tetrachlorodecane
Overview
Description
5,5,6,6-Tetrachlorodecane is a type of short-chain chlorinated paraffin (SCCP) with a molecular formula of C10H18Cl4 . SCCPs are a class of compounds that have been a focus of environmental research due to their persistent and toxic characteristics .
Synthesis Analysis
The synthesis of polychloroalkanes, including 5,5,6,6-Tetrachlorodecane, involves various methods such as free-radical chlorination of alkanes or lower chlorinated alkanes . Another study discusses the synthesis of a stereoisomeric mixture of 3,4,7,8-tetrachlorodecane, which could provide insights into the synthesis of 5,5,6,6-Tetrachlorodecane .Molecular Structure Analysis
The most stable conformer of 5,5,6,6-Tetrachlorodecane has its three dihedral angles in the T configuration . Chlorination on interval carbon atoms favors the adoption of gauche configuration for the H–C–C–Cl axis .Scientific Research Applications
Conformation and Noncovalent Interactions
A study on chlorinated paraffins, including 5,5,6,6-tetrachlorodecane, focused on their conformation preference and intramolecular noncovalent interactions (NCIs). It was found that different chlorine substitution modes in these molecules lead to varied conformation preferences. The most stable conformer of 5,5,6,6-tetrachlorodecane has its dihedral angles in the T configuration, and interestingly, no intramolecular NCIs were found in this molecule. This research highlights the unique structural characteristics of chlorinated paraffins, which can be relevant in understanding their behavior in various applications (Sun et al., 2016).
Synthesis and Characterization in Photophysical and Photochemical Studies
Although not directly related to 5,5,6,6-tetrachlorodecane, research on similar chlorinated compounds has been conducted. For instance, studies on photophysical and photochemical properties of tetrasubstituted phthalocyanines and tetrachlorotetracene derivatives provide insights into the synthesis and characterization of chlorinated organic compounds. These findings can indirectly inform the research on 5,5,6,6-tetrachlorodecane, particularly in understanding its potential in light-based applications (Demirbaş et al., 2017).
Application in Organic Electronics
Research on 5,6,11,12-tetrachlorotetracene, a compound similar to 5,5,6,6-tetrachlorodecane, demonstrates its application in organic electronics. This compound, due to its molecular packing and electronic coupling, shows high hole mobility, which is crucial for organic thin film transistors (OTFTs). Such studies might offer a perspective on the potential use of 5,5,6,6-tetrachlorodecane in electronic applications, considering their structural similarities (He et al., 2015).
properties
IUPAC Name |
5,5,6,6-tetrachlorodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl4/c1-3-5-7-9(11,12)10(13,14)8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXJJEGVNNOMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCCC)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872676 | |
Record name | 5,5,6,6-Tetrachlorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,6,6-Tetrachlorodecane | |
CAS RN |
91087-09-1 | |
Record name | 5,5,6,6-Tetrachlorodecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091087091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5,6,6-Tetrachlorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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